molecular formula C9H14O4 B2633493 methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate CAS No. 345216-96-8

methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

Cat. No.: B2633493
CAS No.: 345216-96-8
M. Wt: 186.207
InChI Key: IMGDPCBVSHGKDZ-UHFFFAOYSA-N
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Description

Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (CAS 345216-96-8) is a high-purity chemical building block designed for research and development applications. This compound, with the molecular formula C 9 H 14 O 4 and a molecular weight of 186.21 g/mol, features a unique structure combining ester and ketone functional groups on a tetrahydropyran ring . This makes it a valuable scaffold in synthetic and medicinal chemistry for constructing more complex molecular architectures. As a versatile intermediate, its primary research value lies in its potential to be further functionalized. The ester group can undergo hydrolysis, reduction, or amidation, while the ketone moiety is amenable to reactions such as Grignard additions or reductive amination. This reactivity profile suggests its utility in exploring structure-activity relationships and in the synthesis of proprietary compound libraries. Researchers can employ this molecule in the development of novel pharmacological tools or in material science for creating new polymers with specific properties. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this material with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use .

Properties

IUPAC Name

methyl 4-acetyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-7(10)9(8(11)12-2)3-5-13-6-4-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGDPCBVSHGKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCOCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through acetylation, where the acetyl group is introduced to the tetrahydropyran ring. The resulting product is then esterified with methanol to form the final compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale acetylation and esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cancer Treatment

Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate has been identified as a potential inhibitor of the AKT signaling pathway, which plays a crucial role in cell growth and survival. The PI3K/AKT/mTOR pathway is often dysregulated in various cancers, making it a target for therapeutic intervention. Studies have shown that compounds related to this compound exhibit potent AKT inhibitory activity, suggesting their potential use in treating cancers such as breast, colorectal, and ovarian cancers .

1.2 Mechanism of Action

The mechanism involves the inhibition of AKT phosphorylation, leading to reduced cell proliferation and increased apoptosis in cancer cells. This action is particularly relevant for cancers where the PI3K/AKT/mTOR pathway is hyperactivated .

Synthetic Applications

2.1 Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize various derivatives through reactions such as Michael addition and cyclization processes .

2.2 Case Studies on Synthesis

  • Synthesis of Piperidine Derivatives : A study detailed the use of this compound in synthesizing piperidine derivatives that showed promising biological activity against specific targets .
  • Benzofuranone Production : Another research highlighted its role in producing benzofuranones through regioselective synthesis, showcasing its utility in developing complex organic molecules .

Table 1: Summary of Cancer Types Targeted by Methyl 4-Acyltetrahydro-2H-pyran-4-carboxylate

Cancer TypeMechanism of ActionReferences
Breast CancerAKT pathway inhibition
Colorectal CancerInduction of apoptosis via AKT inhibition
Ovarian CancerDisruption of cell survival signaling
Lung CancerModulation of tumor growth

Table 2: Synthetic Applications

ApplicationReaction TypeYield (%)References
Synthesis of Piperidine DerivativesMichael AdditionHigh
Benzofuranone ProductionRegioselective SynthesisModerate
Cycloalkylamide DerivativesOxa-Michael CyclizationVariable

Conclusion and Future Directions

This compound presents significant potential in both medicinal and synthetic chemistry. Its ability to inhibit critical pathways involved in cancer progression opens avenues for developing novel therapeutics. Furthermore, its versatility as a synthetic intermediate can facilitate the creation of diverse chemical entities.

Future research should focus on optimizing the synthesis processes and exploring additional biological activities of this compound, particularly in combination therapies targeting multiple pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The carboxylate ester group can also be hydrolyzed to form the corresponding carboxylic acid, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, emphasizing substituent variations and their implications:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Structural Similarity
Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate Not provided C₉H₁₄O₄ 186.21 (estimated) 4-acetyl, 4-methyl ester Reference compound
Methyl tetrahydro-2H-pyran-4-carboxylate 110238-91-0 C₇H₁₂O₃ 144.17 4-methyl ester 0.93
4-Methyltetrahydro-2H-pyran-4-carboxylic acid 233276-38-5 C₇H₁₂O₃ 144.17 4-methyl, 4-carboxylic acid 0.96
Ethyl tetrahydro-2H-pyran-4-carboxylate 96835-17-5 C₈H₁₄O₃ 158.20 4-ethyl ester 0.89
Methyl 4-amino-3,6-dihydro-2H-pyran-5-carboxylate 1542711-49-8 C₇H₁₁NO₃ 157.17 4-amino, 5-carboxylate N/A
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate 1343352-06-6 C₁₀H₁₉NO₃ 201.26 4-amino, 2,2-dimethyl, 4-ethyl ester N/A

Key Observations:

Ester Group Variations: The methyl ester (110238-91-0) and ethyl ester (96835-17-5) analogs differ in lipophilicity and hydrolysis rates. Ethyl esters typically exhibit slower enzymatic degradation compared to methyl esters, which may influence bioavailability in drug design .

Carboxylic Acid vs. Ester :

  • 4-Methyltetrahydro-2H-pyran-4-carboxylic acid (233276-38-5) has a carboxylic acid group instead of an ester, increasing polarity and hydrogen-bonding capacity. This enhances solubility in aqueous media but reduces membrane permeability .

Such modifications are common in protease inhibitors and kinase-targeting drugs .

Research Findings and Implications

Structural Similarity and Bioactivity :

  • Compounds with similarity scores >0.90 (e.g., 233276-38-5 at 0.96) are likely to share pharmacological targets with the target compound. For instance, tetrahydro-2H-pyran carboxylates are prevalent in antiviral and anti-inflammatory agents .
  • The acetyl group in the target compound may enhance binding to enzymes like acetyltransferases or esterases, as seen in prodrug designs .

Synthetic Utility :

  • Ethyl and methyl esters (e.g., 96835-17-5, 110238-91-0) serve as intermediates in synthesizing more complex heterocycles. Their reactivity under basic or acidic conditions can be tailored for selective hydrolysis or transesterification .

Physicochemical Properties: Amino-substituted derivatives (e.g., 1542711-49-8) exhibit higher water solubility (logP ~0.5) compared to acetylated or alkylated analogs (logP ~1.5–2.0), influencing their ADME (Absorption, Distribution, Metabolism, Excretion) profiles .

Patent Relevance: Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate (1343352-06-6) is documented in pharmaceutical patents, underscoring the scaffold’s relevance in drug discovery for central nervous system disorders .

Q & A

Q. What are the common synthetic routes for methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, and what reagents/conditions are typically employed?

this compound can be synthesized via multi-step reactions involving tetrahydropyran derivatives. Key steps include:

  • Oxidation/Reduction : Use of potassium permanganate or chromium trioxide for oxidation to ketones/carboxylic acids, and lithium aluminum hydride for reduction to alcohols .
  • Substitution : Halogenation or alkylation under UV light or catalytic conditions to introduce functional groups .
  • Esterification/Acetylation : Reaction of tetrahydropyran-4-carboxylic acid derivatives with methanol/acetic anhydride under acidic or basic conditions. For example, methyl ester formation via refluxing with methyl halides or using dehydrating agents like thionyl chloride .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

  • Purification : Column chromatography (silica gel, pentane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
  • Validation :
    • HPLC/GC : Assess purity (>95% typical) using retention time comparisons .
    • Melting Point/Boiling Point : Physical constants (e.g., bp ~196.8°C) confirm consistency with literature .
    • Spectral Data : Cross-validate with NMR (¹H/¹³C), IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry (m/z 144.17 for molecular ion) .

Q. What are the standard protocols for characterizing this compound’s stability under varying storage conditions?

  • Stability Tests :
    • Thermal : Heat samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via TLC or HPLC .
    • Light Sensitivity : Expose to UV/visible light and compare spectral changes .
    • pH Stability : Dissolve in buffers (pH 3–9) and track hydrolysis by NMR or LC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under catalytic asymmetric conditions?

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in acetylation/esterification steps to enhance enantioselectivity .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to improve reaction kinetics .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .

Q. How to resolve contradictions in spectroscopic data during structural elucidation (e.g., ambiguous NOESY or DEPT signals)?

  • Multi-Technique Cross-Validation :
    • Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish overlapping signals .
    • X-ray crystallography for absolute configuration determination if crystalline .
    • Computational modeling (DFT calculations) to predict NMR shifts and compare with experimental data .

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reaction pathways?

  • DFT/Molecular Dynamics : Model transition states for acetylation/ring-opening reactions to identify energy barriers .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) for drug design applications .
  • Machine Learning : Train models on reaction databases (Reaxys, SciFinder) to propose synthetic routes or byproduct profiles .

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